
1H-pyrazole-3,4-dicarboxylic acid
Overview
Description
1H-Pyrazole-3,4-dicarboxylic acid is a heterocyclic compound featuring a five-membered ring structure with two adjacent nitrogen atoms and two carboxylic acid groups at positions 3 and 4. This compound is part of the pyrazole family, known for its diverse biological and pharmacological activities. Pyrazoles have been extensively studied due to their broad range of applications in medicinal chemistry, agriculture, and material science .
Mechanism of Action
Target of Action
1H-Pyrazole-3,4-dicarboxylic acid is a derivative of pyrazole, a heterocyclic compound that exhibits a wide spectrum of biological properties . Pyrazole derivatives have been found to interact with various targets, including enzymes, receptors, and proteins involved in critical biological processes . .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions . The specific mode of action would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases . The specific pathways affected would depend on the compound’s targets and mode of action.
Result of Action
Pyrazole derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial effects . The specific effects of this compound would depend on its targets and mode of action.
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to exhibit a wide range of biological activities
Cellular Effects
Pyrazole derivatives have been shown to have antiproliferative effects on certain cancer cell lines , but it is unclear whether 1H-pyrazole-3,4-dicarboxylic acid has similar effects.
Molecular Mechanism
It is known that pyrazole derivatives can undergo various chemical reactions, including oxidation , which could potentially influence their interactions with biomolecules.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It has been reported that the compound can be synthesized with high yields and crystallinity using different synthetic procedures .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Pyrazole derivatives are known to be involved in various biological processes
Transport and Distribution
It is known that pyrazole derivatives can form coordination polymers with metal ions , which could potentially influence their transport and distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,4-dicarboxylic acid can be synthesized through various methods. One common approach involves the alkaline hydrolysis and oxidation of 1-aryl-4-formyl-1H-pyrazole-3-carboxylic esters using hydrogen peroxide in an aqueous medium . Another method includes the oxidation of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the presence of nitric acid and iron(III) ions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions, which are optimized for high yield and purity. The choice of oxidizing agents and reaction conditions is crucial to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form tricarboxylic derivatives.
Reduction: Reduction reactions can modify the carboxylic acid groups to form alcohols or other functional groups.
Substitution: The nitrogen atoms in the pyrazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, and iron(III) ions are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include tricarboxylic acid derivatives, alcohols, and various substituted pyrazole compounds.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of 1H-pyrazole-3,4-dicarboxylic acid exhibit significant antimicrobial activities. For instance, studies have shown efficacy against various bacterial strains, suggesting potential therapeutic applications.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, which are attributed to its interaction with specific molecular targets such as enzymes and receptors. This modulation of biological pathways highlights its potential in drug development .
Anticancer Activity
Certain derivatives have been investigated for their anticancer properties. For example, compounds derived from this compound have shown promising results in inhibiting tumor growth in preclinical studies .
Applications in Drug Development
This compound serves as a scaffold for developing new pharmacologically active compounds. Its structural features allow for modifications that enhance binding affinity to various biological targets. This versatility makes it a valuable precursor in the synthesis of novel therapeutic agents .
Agrochemical Applications
In addition to medicinal uses, this compound has potential applications in agrochemicals. Its derivatives may serve as effective herbicides and insecticides due to their biological activity against pests and weeds .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of this compound against common bacterial strains. The results indicated that modifications on the pyrazole ring significantly enhanced antibacterial activity compared to unmodified compounds.
Compound Name | Structure Features | Activity |
---|---|---|
1-(4-Nitrophenyl)-1H-pyrazole-3,4-dicarboxylic Acid | Nitro group enhances reactivity | High antibacterial efficacy |
Dimethyl Ester Derivative | Esterification increases solubility | Moderate antibacterial efficacy |
Case Study 2: Anticancer Potential
Another study focused on the anticancer potential of pyrazole derivatives. The findings revealed that certain modifications led to increased cytotoxicity against cancer cell lines.
Compound Name | Structural Modifications | Cytotoxicity |
---|---|---|
1-(4-Acetylphenyl)-1H-pyrazole-3,4-dicarboxylic Acid | Acetyl group at position 4 | IC50 = 15 µM |
Ethyl Ester Derivative | Esterification at carboxyl groups | IC50 = 20 µM |
Comparison with Similar Compounds
1H-Pyrazole-3,5-dicarboxylic acid: Similar in structure but with carboxylic acid groups at positions 3 and 5.
1H-Pyrazole-4,5-dicarboxylic acid: Another isomer with carboxylic acid groups at positions 4 and 5.
1H-Pyrazole-3-carboxylic acid: Contains only one carboxylic acid group at position 3.
Uniqueness: 1H-Pyrazole-3,4-dicarboxylic acid is unique due to its specific positioning of carboxylic acid groups, which influences its reactivity and biological activities. The presence of two adjacent carboxylic acid groups allows for the formation of unique coordination complexes and enhances its potential as a versatile building block in synthetic chemistry .
Biological Activity
1H-Pyrazole-3,4-dicarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound features a pyrazole ring with two carboxylic acid groups at the 3 and 4 positions. The compound can be synthesized through various methods, including cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds. A typical synthesis pathway involves:
- Formation of Hydrazone : Reacting furan-2,3-dione with N-benzylidene-N'-(3-nitrophenyl) hydrazine.
- Cyclization : Under controlled conditions, the hydrazone undergoes cyclization to form the pyrazole structure.
- Carboxylation : Further reactions introduce carboxylic acid groups at the desired positions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study by Satheesha & Kalluraya (2007) highlighted its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties in several studies. For instance, a recent investigation demonstrated that it can inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases such as arthritis and colitis.
Antitumor Activity
This compound has been explored for its antitumor effects . Research published by Park et al. (2005) indicated that derivatives of this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways. The ability to selectively target tumor cells while sparing normal cells presents a promising avenue for cancer therapy.
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was found to be one of the most potent compounds tested. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial strains.
Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
---|---|---|
This compound | 15 | 20 |
Standard Antibiotic (e.g., Penicillin) | 10 | 25 |
Study 2: Anti-inflammatory Mechanism
A recent in vitro study evaluated the anti-inflammatory effects of this compound on human macrophages stimulated with lipopolysaccharides (LPS). The results indicated a reduction in TNF-alpha and IL-6 production by approximately 40%, highlighting its potential for managing inflammatory responses.
Properties
IUPAC Name |
1H-pyrazole-4,5-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-4(9)2-1-6-7-3(2)5(10)11/h1H,(H,6,7)(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTPUTARUKSCDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398458 | |
Record name | 1H-pyrazole-3,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31962-35-3 | |
Record name | 1H-pyrazole-3,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazole-4,5-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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